3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
“3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a chemical compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .
Synthesis Analysis
Thiophene and its substituted derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “this compound” would be a derivative of this basic thiophene structure.Chemical Reactions Analysis
The reactivity of thiophene derivatives is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to 3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide often involves the reaction of specific sulfonamide groups with various agents to produce derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For example, derivatives of celecoxib, synthesized through reactions involving alkyl/aryl isothiocyanates, have been evaluated for their biological activities and show promise in various therapeutic areas, including anti-inflammatory and analgesic effects without significant tissue damage in liver, kidney, colon, and brain compared to controls (Ş. Küçükgüzel et al., 2013).
Biological Activities
Research into the biological activities of sulfonamide derivatives, including those structurally related to this compound, has demonstrated a range of potential therapeutic applications. Investigations have explored their anti-inflammatory, antimicrobial, and anticancer capabilities, with some derivatives showing promising activity against specific disease models. Notably, certain sulfonamide compounds have been found to exhibit anti-inflammatory activity surpassing that of indomethacin, a standard drug, in animal models, while also demonstrating a superior gastrointestinal safety profile (A. Bekhit et al., 2008).
Anticancer and Radiosensitizing Evaluation
Sulfonamide derivatives have also been synthesized and evaluated for their anticancer and radiosensitizing effects. Novel series of these compounds have shown higher activity than doxorubicin in in-vitro studies against human tumor liver cell lines, with certain compounds enhancing the cell-killing effect of γ-radiation, indicating their potential as anticancer agents and radiosensitizers (M. Ghorab et al., 2015).
Molecular Docking and DFT Calculations
Further research into sulfonamide derivatives has included molecular docking and density functional theory (DFT) calculations to understand their interactions with biological targets and to evaluate their potential as inhibitors of key enzymes. Such studies contribute to the rational design of new inhibitors against specific enzymes, highlighting the versatility and broad applicability of these compounds in medicinal chemistry and drug design (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “3-acetyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” and its derivatives could be subjects of future research in the field of medicinal chemistry.
Properties
IUPAC Name |
3-acetyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRVXAEFLLPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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